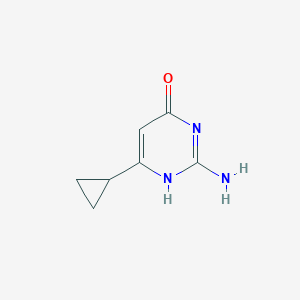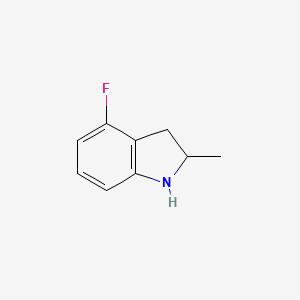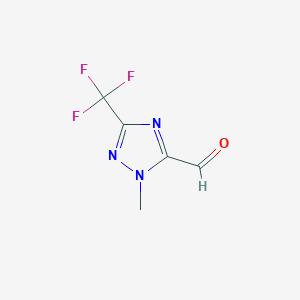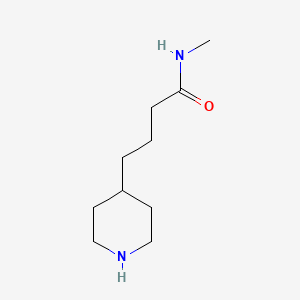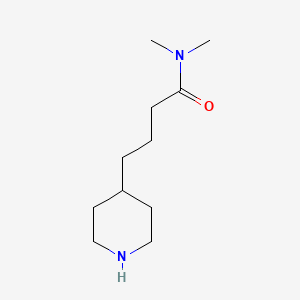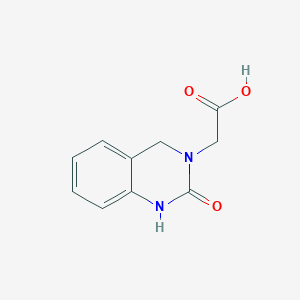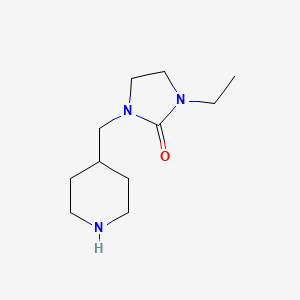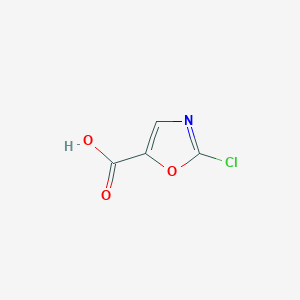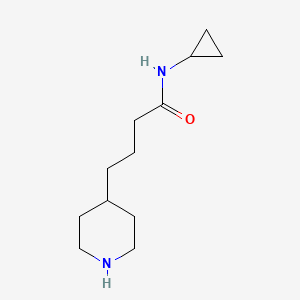
N-Cyclopropyl-4-piperidin-4-yl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-4-piperidin-4-yl-butyramide is a compound that features a piperidine ring, a cyclopropyl group, and a butyramide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many bioactive molecules, suggests that this compound may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-piperidin-4-yl-butyramide typically involves the formation of the piperidine ring followed by the introduction of the cyclopropyl and butyramide groups. One common method involves the cyclization of a suitable precursor to form the piperidine ring, followed by the attachment of the cyclopropyl group through a substitution reaction. The butyramide moiety can then be introduced via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-piperidin-4-yl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The cyclopropyl and piperidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or cyclopropyl rings.
Scientific Research Applications
N-Cyclopropyl-4-piperidin-4-yl-butyramide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine-containing compounds.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: this compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-piperidin-4-yl-butyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, while the butyramide moiety may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)benzamide: Similar in structure but with a benzamide moiety instead of a butyramide group.
N-(Cyclopropylmethyl)piperidine: Contains a cyclopropylmethyl group attached to the piperidine ring.
N-(Cyclopropyl)-4-piperidone: Features a cyclopropyl group and a ketone functional group on the piperidine ring.
Uniqueness
N-Cyclopropyl-4-piperidin-4-yl-butyramide is unique due to the combination of the cyclopropyl group, piperidine ring, and butyramide moiety. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-4-piperidin-4-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(14-11-4-5-11)3-1-2-10-6-8-13-9-7-10/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZXQBWVTXUBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
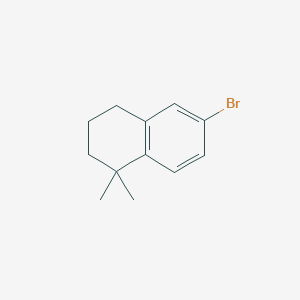
![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7965298.png)
![2-Oxa-6,9-diazaspiro[4.5]decane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B7965300.png)
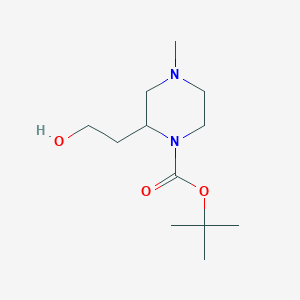
![6-Bromo-3-chlorobenzo[b]thiophene](/img/structure/B7965309.png)
![1-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane](/img/structure/B7965327.png)
